3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
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Overview
Description
3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline: is a chemical compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a chloro group at the third position and a boronic ester group at the sixth position of the isoquinoline ring. The boronic ester group is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is known for its stability and reactivity in various chemical reactions.
Mechanism of Action
Mode of Action
Compounds containing a boronic acid pinacol ester group, like this one, are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are key in the synthesis of many organic compounds.
Biochemical Pathways
As a boronic acid pinacol ester, it is likely involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are fundamental in the structure of many organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of a catalyst . For instance, Suzuki-Miyaura cross-coupling reactions typically require a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the following steps:
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The boronic ester group is highly reactive in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Chlorinating Agents: Such as thionyl chloride or phosphorus pentachloride, used for introducing the chloro group.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Substituted Isoquinolines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s reactivity and functional groups make it a valuable intermediate in the development of new drugs and therapeutic agents.
Industry:
Comparison with Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of a boron atom.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring instead of an isoquinoline ring.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a pyrimidine ring instead of an isoquinoline ring.
Uniqueness: The uniqueness of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline lies in its combination of a chloro group and a boronic ester group on an isoquinoline ring. This combination provides a versatile platform for various chemical transformations and applications in different fields .
Properties
IUPAC Name |
3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVPJAUPDIRQHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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